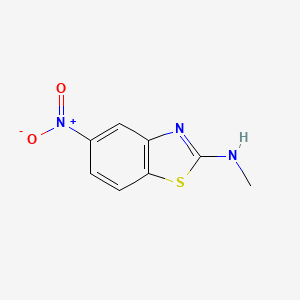
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes a phenylethyl group attached to a pentan-3-amine backbone, making it an interesting subject for research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-Phenylethylamine and pentan-3-one.
Reaction Conditions: The reaction may involve reductive amination, where the amine group of (S)-1-Phenylethylamine reacts with the carbonyl group of pentan-3-one in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-Phenylethyl)pentan-3-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(1-Phenylethyl)butan-2-amine hydrochloride: A similar compound with a shorter carbon chain.
N-(1-Phenylethyl)hexan-4-amine hydrochloride: A similar compound with a longer carbon chain.
Uniqueness
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride is unique due to its specific stereochemistry and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group also adds to its distinct properties compared to other amine compounds.
Properties
Molecular Formula |
C13H22ClN |
|---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
N-[(1S)-1-phenylethyl]pentan-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
RKPRPVRHVBFULB-MERQFXBCSA-N |
SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl |
Isomeric SMILES |
CCC(CC)N[C@@H](C)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)


![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)


![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)

